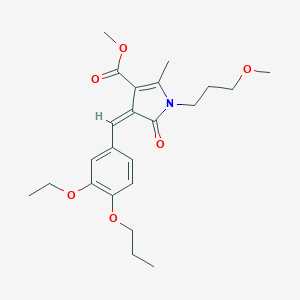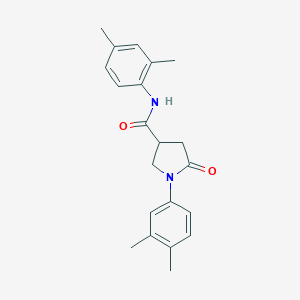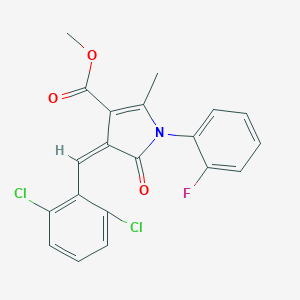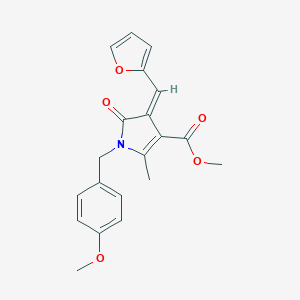![molecular formula C23H20ClN3O3 B299082 (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B299082.png)
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione is a chemical compound that has been the subject of extensive scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to have potent anti-cancer activity, particularly against breast cancer and leukemia. The compound has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular processes. Specifically, this compound inhibits a protein kinase known as cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression. By inhibiting CDK2, (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione in lab experiments is its potency as a protein kinase inhibitor. This makes it a useful tool for studying the role of protein kinases in various cellular processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Zukünftige Richtungen
There are many potential future directions for the study of (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione. One area of research could focus on developing more potent and selective inhibitors of specific protein kinases. Another area of research could focus on the development of combination therapies that use (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione in conjunction with other anti-cancer agents. Additionally, further studies could explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of (5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione involves a series of chemical reactions that are beyond the scope of this paper. However, it is worth noting that the compound can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis.
Eigenschaften
Produktname |
(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione |
|---|---|
Molekularformel |
C23H20ClN3O3 |
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
(5Z)-5-[[1-[4-[(2-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-11-17(12-21-22(28)26-23(29)25-21)15(2)27(14)18-7-9-19(10-8-18)30-13-16-5-3-4-6-20(16)24/h3-12H,13H2,1-2H3,(H2,25,26,28,29)/b21-12- |
InChI-Schlüssel |
WZFTWZSRWBWYHR-MTJSOVHGSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C)/C=C\4/C(=O)NC(=O)N4 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C)C=C4C(=O)NC(=O)N4 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C)C=C4C(=O)NC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)

![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)

![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)

![ethyl 2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299012.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
![ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299016.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299017.png)

![ethyl 2-[4-(cyanomethoxy)-3-ethoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299021.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299022.png)